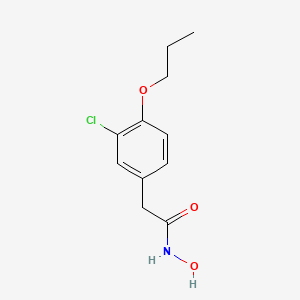
Acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)-: is a chemical compound with the molecular formula C11H14ClNO3 It is a derivative of acetohydroxamic acid, characterized by the presence of a 3-chloro-4-propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)- typically involves the reaction of 3-chloro-4-propoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently acetylated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme inhibition and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and studies.
Medicine: In the medical field, derivatives of acetohydroxamic acid have been investigated for their potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents. The specific compound may have similar applications, although further research is needed to fully understand its potential.
Industry: In industry, acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)- can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Acetohydroxamic acid: A simpler derivative without the 3-chloro-4-propoxyphenyl group, used primarily as a urease inhibitor.
Salicylhydroxamic acid: Another hydroxamic acid derivative with a salicyl group, known for its enzyme inhibitory properties.
Uniqueness: Acetohydroxamic acid, 2-(3-chloro-4-propoxyphenyl)- is unique due to the presence of the 3-chloro-4-propoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in certain applications compared to other hydroxamic acid derivatives.
Properties
CAS No. |
23142-40-7 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-(3-chloro-4-propoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H14ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h3-4,6,15H,2,5,7H2,1H3,(H,13,14) |
InChI Key |
QGQQPPFXESPMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















